5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a furo[3,4-b]pyridine moiety. The compound’s molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-5’,6’-dihydro-4’H-spiro[cyclohexane-1,7’-furo[2,3-c]pyridine]
- 9-Mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one
Uniqueness
5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[5H-furo[3,4-b]pyridine-7,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C12H13NO2/c14-10-3-5-12(6-4-10)11-9(8-15-12)2-1-7-13-11/h1-2,7H,3-6,8H2 |
InChI Key |
ACPGCFDJYALEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(CO2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.